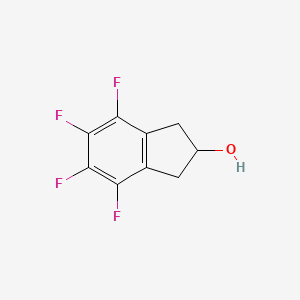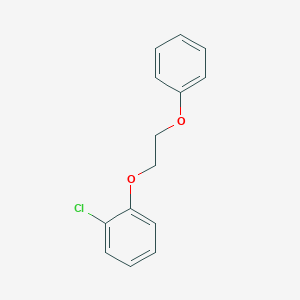
2,4-Bis(chloromethoxy)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Bis(chloromethoxy)phenol is an organic compound characterized by the presence of two chloromethoxy groups attached to a phenol ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis(chloromethoxy)phenol typically involves the chloromethylation of phenol. This process can be achieved through the reaction of phenol with formaldehyde and hydrochloric acid, followed by chlorination. The reaction conditions often require a catalyst, such as zinc chloride, to facilitate the formation of the chloromethoxy groups .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production .
化学反応の分析
Types of Reactions: 2,4-Bis(chloromethoxy)phenol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert quinones back to phenols, demonstrating the compound’s redox versatility.
Substitution: The chloromethoxy groups can participate in nucleophilic substitution reactions, where nucleophiles replace the chlorine atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and related compounds.
Substitution: Various substituted phenols depending on the nucleophile used.
科学的研究の応用
2,4-Bis(chloromethoxy)phenol has several applications in scientific research:
作用機序
The mechanism of action of 2,4-Bis(chloromethoxy)phenol involves its interaction with cellular components. In biological systems, it can induce apoptosis by disrupting mitochondrial function and triggering cell death pathways . The compound’s ability to undergo redox reactions also plays a role in its biological activity, as it can generate reactive oxygen species that damage cellular components .
類似化合物との比較
Phenol: A simpler compound with a hydroxyl group attached to a benzene ring.
2,4,6-Trichlorophenol: Contains three chlorine atoms attached to the phenol ring, showing different reactivity and applications.
4-Chloromethoxyphenol: A related compound with a single chloromethoxy group.
Uniqueness: Its ability to participate in a wide range of chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
特性
CAS番号 |
93095-62-6 |
|---|---|
分子式 |
C8H8Cl2O3 |
分子量 |
223.05 g/mol |
IUPAC名 |
2,4-bis(chloromethoxy)phenol |
InChI |
InChI=1S/C8H8Cl2O3/c9-4-12-6-1-2-7(11)8(3-6)13-5-10/h1-3,11H,4-5H2 |
InChIキー |
GCBZLUUVLQHKQH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1OCCl)OCCl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-(Propan-2-yl)-6-[(propan-2-yl)oxy]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14340674.png)
![2-[2-[(Z)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-nitrophenoxy]acetic acid](/img/structure/B14340677.png)





![1,1'-(Decane-1,10-diyl)bis[4-(dimethylamino)pyridin-1-ium] dibromide](/img/structure/B14340710.png)



![Methanone, (3,5-dichloro-4-methoxyphenyl)[2-(trifluoromethyl)phenyl]-](/img/structure/B14340734.png)
